molecular formula C28H19ClN4O2 B292961 6-[2-(4-chlorophenyl)-2-oxoethoxy]-3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

6-[2-(4-chlorophenyl)-2-oxoethoxy]-3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Cat. No. B292961
M. Wt: 478.9 g/mol
InChI Key: IZMAAJGLBXRETC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[2-(4-chlorophenyl)-2-oxoethoxy]-3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as a pyrazolopyridine derivative and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 6-[2-(4-chlorophenyl)-2-oxoethoxy]-3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is not fully understood. However, studies have suggested that this compound inhibits the activity of specific enzymes involved in cancer cell growth and inflammation. It has also been suggested that this compound interacts with specific receptors in bacteria, leading to its antibacterial activity.
Biochemical and Physiological Effects:
6-[2-(4-chlorophenyl)-2-oxoethoxy]-3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has been reported to have various biochemical and physiological effects. Studies have shown that this compound inhibits the activity of specific enzymes involved in cancer cell growth and inflammation. It has also been shown to have antibacterial activity against Gram-positive bacteria. Additionally, this compound has been reported to exhibit antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

6-[2-(4-chlorophenyl)-2-oxoethoxy]-3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has potential advantages and limitations for lab experiments. One advantage is its ability to inhibit the growth of cancer cells and exhibit anti-inflammatory and antibacterial activities. This makes it a potential candidate for further research in these areas. However, a limitation is that the mechanism of action of this compound is not fully understood, which may hinder its further development as a therapeutic agent.

Future Directions

There are several future directions for research on 6-[2-(4-chlorophenyl)-2-oxoethoxy]-3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. One direction is to further investigate its mechanism of action to better understand its potential therapeutic applications. Another direction is to study its pharmacokinetics and pharmacodynamics to determine its efficacy and toxicity in vivo. Additionally, research can be conducted to explore its potential use in combination with other therapeutic agents to enhance its efficacy. Finally, further studies can be conducted to investigate its potential use in other disease areas, such as neurodegenerative diseases and cardiovascular diseases.

Synthesis Methods

The synthesis of 6-[2-(4-chlorophenyl)-2-oxoethoxy]-3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has been reported in the literature. The synthesis involves the reaction of 4-chlorophenacyl bromide with 2-oxoethyl phenyl sulfide in the presence of potassium carbonate to obtain 2-(4-chlorophenyl)-2-oxoethyl phenyl sulfide. This intermediate is then reacted with 3-methyl-1,4-diphenyl-1H-pyrazol-5-amine in the presence of potassium carbonate and DMF to obtain the final product.

Scientific Research Applications

6-[2-(4-chlorophenyl)-2-oxoethoxy]-3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has been studied for its potential therapeutic applications. It has been reported to exhibit anticancer, anti-inflammatory, and antibacterial activities. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been reported to exhibit antibacterial activity against Gram-positive bacteria.

properties

Molecular Formula

C28H19ClN4O2

Molecular Weight

478.9 g/mol

IUPAC Name

6-[2-(4-chlorophenyl)-2-oxoethoxy]-3-methyl-1,4-diphenylpyrazolo[3,4-b]pyridine-5-carbonitrile

InChI

InChI=1S/C28H19ClN4O2/c1-18-25-26(20-8-4-2-5-9-20)23(16-30)28(35-17-24(34)19-12-14-21(29)15-13-19)31-27(25)33(32-18)22-10-6-3-7-11-22/h2-15H,17H2,1H3

InChI Key

IZMAAJGLBXRETC-UHFFFAOYSA-N

SMILES

CC1=NN(C2=C1C(=C(C(=N2)OCC(=O)C3=CC=C(C=C3)Cl)C#N)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=NN(C2=C1C(=C(C(=N2)OCC(=O)C3=CC=C(C=C3)Cl)C#N)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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